2-(4-Amino-2-methylphenoxy)acetic acid
Description
2-(4-Amino-2-methylphenoxy)acetic acid (CAS: 93824-83-0) is a substituted phenoxyacetic acid derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . The compound features a phenoxy backbone substituted with an amino group at the para-position and a methyl group at the ortho-position, linked to an acetic acid moiety. Its methyl ester counterpart, methyl 2-(4-amino-2-methylphenoxy)acetate (CAS: 93824-82-9), is a precursor often utilized in synthetic workflows .
Properties
IUPAC Name |
2-(4-amino-2-methylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFWDSPKQOUOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-methylphenoxy)acetic acid typically involves the reaction of 4-amino-2-methylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion formed from 4-amino-2-methylphenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for 2-(4-Amino-2-methylphenoxy)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-methylphenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Nitro derivatives of 2-(4-Amino-2-methylphenoxy)acetic acid.
Reduction: Alcohol derivatives of 2-(4-Amino-2-methylphenoxy)acetic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Amino-2-methylphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a ligand in binding studies.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-methylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenoxyacetic acid moiety can interact with hydrophobic pockets, leading to inhibition or activation of the enzyme’s activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
2-(4-Amino-2-methoxyphenyl)acetic Acid (CAS: 173732-09-7)
- Molecular Formula: C₉H₁₁NO₃ (same as target compound).
- Key Difference : A methoxy (-OCH₃) group replaces the methyl (-CH₃) group at the ortho-position.
2-(4-Fluoro-2-methylphenyl)acetic Acid (CAS: 407640-40-8)
- Molecular Formula : C₉H₉FO₂.
- Key Difference: A fluorine atom replaces the amino (-NH₂) group at the para-position.
- Impact: Fluorine’s strong electron-withdrawing nature reduces electron density on the aromatic ring, likely decreasing the acetic acid’s acidity compared to the amino-substituted analog .
2-(2-(4-Chlorophenoxy)phenyl)acetic Acid (CAS: 25563-04-6)
Ester Derivatives
Ethyl 2-(4-Aminophenoxy)acetate (CAS: 93824-82-9)
- Molecular Formula: C₁₀H₁₃NO₃.
- Synthesis: Prepared via alkylation of p-nitrophenol with ethyl bromoacetate, followed by nitro group reduction using NH₄Cl/Fe .
- Key Difference : Ethyl ester group replaces the acetic acid, reducing polarity and altering bioavailability.
Methyl 2-(4-Methoxyphenoxy)acetate (CAS: 99186-63-7)
- Molecular Formula : C₁₀H₁₂O₄.
Substituent Positional Isomers
(2-Methylphenoxy)acetic Acid (CAS: 1878-49-5)
- Molecular Formula : C₉H₁₀O₃.
- Key Difference: Methyl group at the ortho-position without an amino group.
- Impact: Lacks the electron-donating amino group, leading to lower acidity and reduced hydrogen-bonding capacity .
Physicochemical and Functional Properties
Acidity and Reactivity
- Amino Group Influence: The para-amino group in 2-(4-Amino-2-methylphenoxy)acetic acid enhances acidity (lower pKa) compared to methoxy or methyl analogs due to resonance stabilization of the deprotonated form.
- Steric Effects : The ortho-methyl group may hinder nucleophilic attack at the acetic acid moiety, affecting derivatization reactions .
Thermal Properties
- Melting Points : While exact data for the target compound is unavailable, its ethyl ester derivative () melts at 56–58°C. Acid forms generally exhibit higher melting points due to intermolecular hydrogen bonding .
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